
3,6,7,12-Tetrahydroxy-cholanic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,7,12-Tetrahydroxy-cholanic acid, also known as this compound, is a useful research compound. Its molecular formula is C24H40O6 and its molecular weight is 424.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Significance
3,6,7,12-Tetrahydroxycholanic acid plays a crucial role in the metabolism of bile acids. Bile acids are essential for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. They also function in cholesterol homeostasis and have been implicated in signaling pathways that regulate various physiological processes.
Cholestasis Treatment
Cholestasis is a condition characterized by impaired bile flow. Research has shown that bile acids like 3,6,7,12-Tetrahydroxycholanic acid can help alleviate cholestatic liver diseases. In animal models, THCA has been observed to improve bile flow and reduce liver damage by enhancing the expression of transport proteins involved in bile acid secretion .
Lipid Metabolism Regulation
THCA influences lipid metabolism by modulating the activity of enzymes involved in fatty acid oxidation. Studies indicate that it may enhance the conversion of fatty acids into energy, which could be beneficial in treating metabolic disorders such as obesity and type 2 diabetes .
Bile Acid Synthesis Studies
Due to its structural similarities to other bile acids, THCA is often used as a reference compound in studies investigating bile acid synthesis pathways. Its presence can indicate specific enzymatic activities within the liver and intestines .
Drug Development
The unique properties of THCA make it a candidate for drug development aimed at treating liver diseases or metabolic disorders. Its ability to influence cholesterol metabolism could lead to new therapeutic strategies for managing hypercholesterolemia .
Case Study: Peroxisomal Disorders
A study on patients with peroxisomal disorders demonstrated elevated levels of THCA in their bile samples. This accumulation suggests that THCA may serve as a biomarker for diagnosing certain metabolic disorders related to bile acid metabolism .
Study | Findings |
---|---|
Peroxisomal Disorders | Elevated THCA levels correlated with impaired bile acid metabolism |
Cholestasis Treatment | THCA improved bile flow and reduced liver damage in animal models |
Case Study: Hepatocyte Functionality
Research involving human hepatoma cell lines showed that THCA could enhance the synthesis of other critical bile acids like cholic acid and chenodeoxycholic acid. This indicates its potential role in maintaining hepatocyte functionality and overall liver health .
Q & A
Basic Research Questions
Q. What experimental methods are used to identify and quantify 3,6,7,12-tetrahydroxy-cholanic acid in biological matrices?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard techniques. For urine samples, GC-MS involves solid-phase extraction (C18 cartridges), hydrolysis, and derivatization to improve volatility . NMR is used to confirm stereochemistry and structural isomers, with complete <sup>1</sup>H and <sup>13</sup>C resonance assignments validated for stereoisomeric forms .
- Data : In cholestasis patients, urinary tetrahydroxy bile acids (THBAs) account for 30–60% of total bile acids, correlating with better prognosis. GC-MS analysis requires internal standards like 3,12-diol-7-one-5β-cholanic acid .
Q. How is this compound synthesized for experimental use?
- Methodology : The compound is synthesized from cholic acid via regioselective hydroxylation. Key steps include:
6-Hydroxylation : Chemical or enzymatic modification of cholic acid under controlled conditions .
Purification : Column chromatography (silica gel) to isolate isomers, with yields influenced by steric hindrance (e.g., 3β-amino derivatives require additional purification steps) .
- Validation : Structures are confirmed via NMR and compared to reference spectra to avoid misassignment .
Advanced Research Questions
Q. What transport mechanisms mediate the biliary excretion of this compound?
- Experimental Design :
- Vesicle studies : Plasma membrane vesicles overexpressing MRP2 (ABCC2) or P-glycoprotein (MDR1) are used to measure ATP-dependent transport kinetics. Mouse Mrp2 shows higher affinity (Km = 0.13 mM) compared to Mdr1a (Km = 0.33 mM) .
- Inhibition assays : 12-OH-TMC (a structural analog) inhibits 6-OH-TC transport by Mrp2 and Mdr1a (IC50 = 1.4 μM and 1.2 μM, respectively), confirming competitive interactions .
Q. How does this compound contribute to adaptive responses in cholestasis models?
- Methodology :
- Mouse models : Bsep<sup>−/−</sup> and Fxr<sup>−/−</sup> mice are perfused with 6-OH-TC to study bile acid homeostasis. Biliary excretion is quantified via single-pass liver perfusion .
- Clinical correlation : In cholestatic patients, urinary THBAs increase due to renal clearance, serving as a prognostic marker .
- Key Findings : Hydrophilic THBAs reduce hepatotoxicity by bypassing defective canalicular transporters, but this adaptation is less robust in humans than mice .
Q. What explains the positive cooperativity in MRP2-mediated transport of tetrahydroxy bile acids?
- Kinetic Analysis :
Propiedades
IUPAC Name |
4-(3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O6/c1-12(4-7-19(27)28)14-5-6-15-20-16(11-18(26)24(14,15)3)23(2)9-8-13(25)10-17(23)21(29)22(20)30/h12-18,20-22,25-26,29-30H,4-11H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCMFMBNEAMQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(C(C4C3(CCC(C4)O)C)O)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.